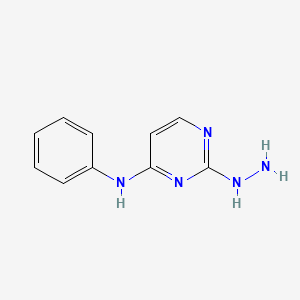

2-hydrazinyl-N-phenylpyrimidin-4-amine

Description

Properties

IUPAC Name |

2-hydrazinyl-N-phenylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5/c11-15-10-12-7-6-9(14-10)13-8-4-2-1-3-5-8/h1-7H,11H2,(H2,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBCXWVKAAGNQOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC(=NC=C2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution on 2-Halopyrimidine Precursors

A widely used approach involves starting from 2-chloropyrimidine derivatives substituted at the 4-position with an N-phenyl group. The chlorine atom at the 2-position is displaced by hydrazine to introduce the hydrazinyl group.

-

- Starting material: 2-chloro-N-phenylpyrimidin-4-amine

- Nucleophile: Hydrazine hydrate (excess)

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or ethanol

- Temperature: Reflux or elevated temperatures (80–120 °C)

- Reaction time: Several hours (6–18 h)

Reaction mechanism :

The nucleophilic nitrogen of hydrazine attacks the electrophilic 2-position carbon bearing the chlorine, displacing the chloride ion and forming the hydrazinyl-substituted product.-

- Straightforward substitution

- High regioselectivity for the 2-position

- Moderate to high yields (typically 60–85%)

Example :

In a related synthesis of pyrimidine derivatives, 2,4-dichloropyrimidine was first substituted at the 4-position with aniline derivatives, followed by nucleophilic substitution at the 2-position with hydrazine to yield 2-hydrazinyl derivatives.

Direct Condensation Methods Using Strong Bases

An alternative innovative method involves direct condensation of appropriate pyrimidine esters with aniline derivatives in the presence of strong bases, followed by hydrazine treatment to introduce the hydrazinyl group.

-

- Starting materials: Pyrimidine esters and aniline derivatives

- Catalyst: Strong bases such as sodium hydride or potassium tert-butoxide

- Solvent: Polar aprotic solvents (e.g., DMF)

- Reaction type: One-step condensation followed by hydrazine substitution

- Benefits: Improved yield (70–90%), reduced reaction steps, and cost-effectiveness

This method also emphasizes the use of safer reagents and environmentally friendly conditions, reducing toxic by-products.

Multi-step Synthesis via Intermediate Formation and Palladium-Catalyzed Coupling

More complex synthetic routes involve:

- Preparation of 2,4-dichloropyrimidine intermediates

- Selective substitution at the 4-position with aniline derivatives

- Subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) to modify the phenyl substituent if needed

Final substitution at the 2-position with hydrazine to yield the target compound

-

- Pd(PPh3)4 or silica-bound palladium catalysts

- Microwave irradiation or sealed tube heating at 100–150 °C

- Bases such as sodium carbonate or sodium tert-butoxide

This method provides structural versatility for analog synthesis but may involve more purification steps and catalyst handling.

Comparative Data Table of Preparation Methods

| Preparation Method | Starting Materials | Key Reagents/Catalysts | Conditions | Yield Range (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Nucleophilic substitution on 2-chloropyrimidine | 2-chloro-N-phenylpyrimidin-4-amine | Hydrazine hydrate | Reflux in DMF or ethanol, 6–18 h | 60–85 | Simple, direct, regioselective | Requires halogenated precursors |

| Direct condensation with strong base | Pyrimidine esters + aniline derivatives | Strong base (NaH, KOtBu) | DMF, 70–90 °C, one-step | 70–90 | High yield, cost-effective, eco-friendly | Requires strong base handling |

| Multi-step Pd-catalyzed cross-coupling | 2,4-dichloropyrimidine + aniline + boronic acids | Pd(PPh3)4, silica-bound Pd | Microwave or sealed tube, 100–150 °C | 50–80 | Structural diversity, versatile | Complex, catalyst contamination risk |

Research Findings and Observations

The nucleophilic substitution method remains the most straightforward and widely used approach for preparing this compound, providing good yield and purity with relatively simple reaction setups.

The direct condensation method reported in patent literature demonstrates significant improvements in yield (up to 90%) and purity by reducing reaction steps and using inexpensive reagents and strong base catalysis. This method also aligns with green chemistry principles by minimizing hazardous waste and using safer reagents.

The Pd-catalyzed cross-coupling routes offer the advantage of modifying the phenyl substituent for analog synthesis, which is valuable for medicinal chemistry applications. However, these methods require careful catalyst handling and purification to avoid contamination.

Reaction monitoring by LC-MS and NMR spectroscopy is standard for confirming intermediate and final product formation, ensuring high purity and structural integrity.

Chemical Reactions Analysis

Types of Reactions

2-hydrazinyl-N-phenylpyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

Substitution: Nucleophilic substitution reactions can replace the hydrazinyl or phenyl groups with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Properties

Recent studies have highlighted the potential of 2-hydrazinyl-N-phenylpyrimidin-4-amine as a scaffold for developing anticancer agents. It has been investigated for its ability to inhibit specific enzymes involved in cancer cell proliferation. For instance, the compound has been linked to the inhibition of the USP1/UAF1 deubiquitinase complex, which is crucial for tumor growth and survival . This positions it as a promising candidate in the development of targeted cancer therapies.

Inhibition of Protein Kinases

The compound is also noted for its role in inhibiting various protein kinases, which are pivotal in cancer progression. By modifying the hydrazinyl and pyrimidine moieties, researchers aim to enhance its selectivity and potency against specific kinase targets .

Anti-inflammatory Effects

In addition to its anticancer potential, this compound has shown promise in modulating immune responses. Compounds derived from this structure have been reported to inhibit IgE and IgG receptor signaling pathways, potentially reducing allergic reactions and inflammation .

Material Science Applications

Fluorescent Probes

The compound's unique structural features allow it to be utilized as a fluorescent probe in bioimaging applications. Its ability to exhibit dual-state emission properties makes it suitable for fluorescence microscopy and other imaging techniques . The tunable optical properties can be adjusted through various substitutions on the pyrimidine core, enhancing its utility in biological studies.

Organic Light Emitting Diodes (OLEDs)

Research indicates that derivatives of this compound can be employed in the development of OLEDs due to their favorable electronic properties. The manipulation of substituents on the pyrimidine ring can optimize their performance in optoelectronic devices .

Synthesis and Structure-Activity Relationship

The synthesis of this compound involves several key reactions that allow for the introduction of various functional groups, enhancing its pharmacological profile. Synthetic pathways typically include:

- Nucleophilic Substitution Reactions: The amino group can react with electrophiles, allowing for diverse modifications.

- Diazotization Reactions: This method enables the formation of azo compounds that can further react to yield more complex structures .

These synthetic strategies are crucial for exploring structure-activity relationships (SAR), which help identify how modifications to the chemical structure affect biological activity.

Case Studies and Research Findings

A number of studies illustrate the efficacy and versatility of this compound:

Mechanism of Action

The mechanism of action of 2-hydrazinyl-N-phenylpyrimidin-4-amine involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites. This inhibition can disrupt cell cycle progression, leading to potential antitumor effects . The compound may also interact with other proteins and pathways involved in inflammation and cell signaling.

Comparison with Similar Compounds

Substituent-Driven Physicochemical Properties

The following table compares key properties of 2-hydrazinyl-N-phenylpyrimidin-4-amine with analogous compounds:

Structural and Crystallographic Insights

- Hydrogen Bonding: The hydrazinyl group in this compound enables intramolecular N–H⋯N bonds, as observed in structurally related pyrimidines like N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine . These interactions stabilize molecular conformations and influence crystal packing.

- π-π Stacking : The phenyl group in this compound facilitates aromatic interactions, contrasting with methylthio or chloro substituents, which rely more on hydrophobic or halogen bonding .

Biological Activity

2-Hydrazinyl-N-phenylpyrimidin-4-amine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound this compound possesses a hydrazine functional group attached to a pyrimidine ring, which is known for its diverse biological properties. The molecular formula is C11H12N6, and it features both hydrazine and phenyl groups that contribute to its reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been reported to inhibit key enzymes involved in cancer cell proliferation. For instance, hydrazine derivatives have shown inhibitory effects on tyrosinase, an enzyme linked to melanoma development .

- Apoptosis Induction : Compounds with similar structures have been documented to induce apoptosis in various cancer cell lines by affecting mitochondrial pathways and caspase activation .

Anticancer Activity

Recent studies have evaluated the cytotoxicity of hydrazine derivatives against multiple cancer cell lines, including H-460 (lung), HT-29 (colon), HepG2 (liver), and SGC-7901 (stomach). The IC50 values for these compounds ranged from 0.015 to 4.09 μM, indicating significant anticancer potential. Notably, compounds with similar structural motifs exhibited enhanced activity compared to standard treatments like Iressa .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | H-460 | TBD |

| This compound | HT-29 | TBD |

| This compound | HepG2 | TBD |

| This compound | SGC-7901 | TBD |

Antimicrobial Activity

The antimicrobial properties of hydrazine derivatives have also been explored. These compounds have demonstrated moderate to good activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds typically range from 100 to 400 µg/mL .

Case Studies

- Cytotoxicity Evaluation : A study synthesized a series of hydrazine derivatives and evaluated their cytotoxic effects on different cancer cell lines. The most promising derivatives showed significantly lower IC50 values than existing chemotherapeutics, suggesting their potential as lead compounds for further development .

- Tyrosinase Inhibition : Another investigation focused on the inhibition of tyrosinase by N-aryl-hydrazinecarbothioamides, revealing that specific substitutions on the hydrazine moiety could enhance inhibitory potency, which may also apply to this compound .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic viability. Similar compounds have shown varied absorption rates and half-lives depending on their molecular structure and substituents. Investigations into metabolic pathways indicate that these compounds may undergo significant biotransformation in vivo, impacting their efficacy and safety profiles.

Q & A

Q. What are the preferred synthetic routes for 2-hydrazinyl-N-phenylpyrimidin-4-amine, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves coupling hydrazine derivatives with substituted pyrimidines. For example, hydrazine can react with 4-chloro-N-phenylpyrimidin-2-amine under reflux in ethanol, with yields optimized by controlling temperature (70–90°C) and stoichiometric ratios (1:1.2 pyrimidine:hydrazine). Side reactions, such as over-alkylation, are mitigated using excess hydrazine . Alternative routes include reductive amination of pyrimidine ketones (e.g., NaBH4 reduction of Schiff bases), though this requires anhydrous conditions .

- Data Table :

| Method | Yield (%) | Key Conditions |

|---|---|---|

| Hydrazine coupling | 65–75 | Ethanol, 80°C, 12 h |

| Reductive amination | 50–60 | THF, NaBH4, 0°C–RT |

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer : Combined techniques are essential:

- X-ray crystallography (e.g., SHELX software ) resolves bond lengths and angles, confirming the hydrazinyl group’s geometry.

- NMR spectroscopy (1H/13C) identifies characteristic signals: δ ~8.1 ppm (pyrimidine C-H), δ ~6.7–7.3 ppm (phenyl protons), and δ ~4.2 ppm (hydrazinyl NH2) .

- Mass spectrometry (ESI-MS) validates molecular weight (e.g., [M+H]<sup>+</sup> at m/z 228.1).

Q. What role does the hydrazinyl group play in the compound’s reactivity?

- Methodological Answer : The hydrazinyl (–NH–NH2) group acts as a nucleophile, enabling:

- Condensation reactions with carbonyl compounds to form hydrazones.

- Coordination chemistry with transition metals (e.g., Fe<sup>3+</sup>, Cu<sup>2+</sup>), useful in catalysis .

Steric hindrance from the phenyl group modulates reactivity, as shown in comparative studies with alkyl-substituted analogs .

Advanced Research Questions

Q. How do density functional theory (DFT) studies enhance understanding of the compound’s electronic properties?

- Methodological Answer : Hybrid functionals (e.g., B3LYP) with exact exchange terms predict frontier molecular orbitals (HOMO/LUMO), revealing charge distribution and redox potential. For this compound, DFT calculations at the 6-31G(d) basis set show a HOMO localized on the hydrazinyl group (–5.2 eV), suggesting nucleophilic character. These insights guide derivatization for targeted electronic tuning .

Q. What hydrogen-bonding patterns dominate the crystal packing of this compound?

- N–H···N interactions between hydrazinyl and pyrimidine nitrogens (D···A distance: 2.8–3.0 Å).

- C–H···π interactions between phenyl rings (3.3–3.5 Å), stabilizing layered packing.

- Data Contradiction : Some studies report bifurcated H-bonds in hydrazine derivatives, necessitating validation via Hirshfeld surface analysis .

Q. How can structure-activity relationship (SAR) studies optimize biological activity?

- Methodological Answer : Systematic modifications (e.g., trifluoromethyl substitution, pyridyl vs. phenyl groups) are tested via:

- Enzyme inhibition assays : Measure IC50 against targets (e.g., kinases, cholinesterases) .

- Molecular docking (AutoDock Vina) identifies binding poses. For example, replacing phenyl with pyridyl enhances π-stacking with tyrosine residues in kinase active sites .

Q. How to resolve contradictions in experimental vs. computational bond-length data?

- Methodological Answer : Discrepancies arise from:

- Basis set limitations : Larger basis sets (e.g., def2-TZVP) improve DFT accuracy for non-covalent interactions .

- Thermal motion in XRD : Atomic displacement parameters (ADPs) must be refined (e.g., using SHELXL ) to distinguish static disorder from dynamic effects.

- Example : Computed N–N bond length (1.38 Å) vs. XRD (1.41 Å) suggests minor torsional strain in the solid state .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.